molecular formula C22H19NO6 B2967863 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate CAS No. 1105244-24-3

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate

Cat. No.: B2967863
CAS No.: 1105244-24-3
M. Wt: 393.395
InChI Key: NGEXJKLIKSKKJH-UHFFFAOYSA-N
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Description

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate is a synthetic chemical compound designed for pharmaceutical and biological research. This molecule incorporates two pharmaceutically significant motifs: a benzofuran-isoxazole core and a phenoxyacetate ester. The benzofuran and 1,2-oxazole (isoxazole) moieties are recognized in medicinal chemistry for their diverse biological activities. Isoxazole derivatives have been extensively studied and are associated with a range of pharmacological properties, making them valuable intermediates in the development of new therapeutic agents . The strategic fusion of these structures is aimed at exploring potential biological activity and investigating structure-activity relationships (SAR). The 1,2-oxazole ring can adopt a shallow envelope conformation in the solid state, which may influence its binding to biological targets . The 2-(4-ethoxyphenoxy)acetate functional group adds distinct chemical and physicochemical properties, which can be crucial for modulating the compound's lipophilicity, solubility, and overall pharmacokinetic profile. This deliberate molecular design makes it a candidate for use in various research applications, including as a standard in analytical studies or as a building block in synthetic chemistry for the preparation of more complex molecules. This product is intended for research purposes by qualified professionals in a controlled laboratory setting. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-2-25-17-7-9-18(10-8-17)26-14-22(24)27-13-16-12-21(29-23-16)20-11-15-5-3-4-6-19(15)28-20/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEXJKLIKSKKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxyphenol, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their range of applications.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate involves its interaction with specific molecular targets. The benzofuran and oxazole moieties can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular function, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Analogues

The target compound belongs to a class of heterocyclic esters with variations in substituents and core rings. Key analogues include:

a) [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-Methoxyphenoxy)acetate
  • Structural Differences : Replaces benzofuran with furan and ethoxy with methoxy.
  • Impact :
    • Lipophilicity : Methoxy (smaller, less lipophilic) vs. ethoxy (larger, more lipophilic). Predicted LogP values: ~3.2 (methoxy) vs. ~3.8 (ethoxy) .
    • Aromatic Interactions : Benzofuran’s extended π-system enhances binding affinity in biological targets compared to furan .
b) N-{[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-[4-(Propane-2-Sulfonyl)Phenyl]acetamide (CAS 1209835-80-2)
  • Structural Differences: Replaces the ethoxyphenoxy-acetate group with a sulfonyl-containing acetamide.
  • Impact :
    • Electron Effects : Sulfonyl groups are electron-withdrawing, reducing electron density on the aromatic ring compared to ethoxy’s electron-donating nature.
    • Solubility : Sulfonyl groups may improve aqueous solubility but reduce membrane permeability .

Data Table: Comparative Properties of Analogues

Compound Name R Group on Phenoxy Heterocyclic Ring Molecular Weight (g/mol) Predicted LogP Key Feature(s)
Target Compound 4-ethoxy 1-benzofuran-2-yl 423.42 3.8 High lipophilicity
[5-(Furan-2-yl)-...]acetate 4-methoxy furan-2-yl 359.34 3.2 Reduced steric bulk
CAS 1209835-80-2 4-(propane-2-sulfonyl) 1-benzofuran-2-yl 481.52 2.9 Polar sulfonyl group

Research Findings and Trends

This trade-off is critical for drug design .

Aromatic Interactions :

  • Benzofuran-containing compounds exhibit stronger binding to aromatic receptors (e.g., serotonin receptors) than furan analogues due to enhanced π-π stacking. Computational studies using SHELX-refined crystal structures support this trend .

Electronic Effects :

  • Sulfonyl groups (as in CAS 1209835-80-2) introduce polarity, favoring hydrogen bonding but reducing passive diffusion. In contrast, ethoxy groups balance lipophilicity and moderate electronic effects .

Synthetic Accessibility :

  • The methoxy analogue () is synthetically simpler due to the smaller furan ring, whereas benzofuran synthesis requires additional steps for annulation .

Methodological Considerations

  • Structural Analysis : Tools like SHELX and ORTEP-3 are critical for resolving crystal structures and visualizing molecular conformations. For example, SHELXL refinements can clarify steric clashes in benzofuran-containing compounds .
  • Property Prediction : Computational models (e.g., QSAR) are used to estimate LogP and bioavailability when experimental data is scarce, as seen with the CAS 1209835-80-2 compound .

Biological Activity

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential applications in treating diseases.

Chemical Structure and Properties

The compound consists of a benzofuran moiety, an oxazole ring, and an ethoxyphenoxyacetate group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The benzofuran and oxazole rings facilitate hydrogen bonding and π-π interactions, influencing the compound's binding affinity to enzymes and receptors involved in various biochemical pathways.

Key mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the release of pro-inflammatory interleukin 6 (IL-6) in K562 cells, suggesting anti-inflammatory properties .
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • K562 Cells : The compound induces apoptosis by increasing ROS levels and activating caspases 3 and 7. After 48 hours of exposure, there was a notable increase in caspase activity, indicating strong pro-apoptotic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Gram-positive Bacteria : It showed moderate activity against Gram-positive strains with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Comparative Analysis with Similar Compounds

A comparison with other benzofuran and oxazole derivatives reveals that while many share similar structural features, the unique combination in this compound enhances its reactivity and biological activity.

Compound NameStructure FeaturesBiological Activity
PsoralenBenzofuranAntimicrobial
OxaprozinOxazoleAnti-inflammatory
This CompoundBenzofuran + Oxazole + EthoxyphenoxyacetateAnticancer, Anti-inflammatory

Case Studies

Several studies have focused on the biological effects of this compound:

  • Cytotoxicity Assays : In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability, confirming its potential as an anticancer agent.
  • Inflammation Models : Inflammatory models indicated that treatment with this compound resulted in decreased levels of inflammatory markers, supporting its role in modulating immune responses.

Q & A

What are the recommended synthetic routes for preparing [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate?

Basic Research Question
A common approach involves multi-step synthesis, starting with the preparation of benzofuran and oxazole precursors. For example:

  • Step 1: Synthesize the benzofuran core via cyclization of substituted phenols with propargyl alcohols or halides under acidic conditions .
  • Step 2: Form the 1,2-oxazole ring using a [3+2] cycloaddition between nitrile oxides and alkynes, followed by functionalization at the 3-position .
  • Step 3: Introduce the 2-(4-ethoxyphenoxy)acetate group via esterification using DCC/DMAP coupling or direct alkylation .
    Key Methodological Considerations: Optimize reaction solvents (e.g., methanol, dichloromethane) and catalysts (e.g., KOH for hydrolysis ). Monitor purity via TLC and isolate intermediates via column chromatography (ethyl acetate/hexane gradients) .

How can the structural and electronic properties of this compound be characterized?

Basic Research Question
Core Techniques:

  • X-ray Crystallography: Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Use single crystals grown via slow evaporation (e.g., benzene/chloroform mixtures) .
  • NMR Spectroscopy: Assign peaks for benzofuran (δ 6.5–7.5 ppm), oxazole (δ 8.0–8.5 ppm), and ester groups (δ 4.0–4.5 ppm) .
  • HPLC-MS: Confirm molecular weight and purity (>95%) using C18 columns with acetonitrile/water mobile phases .
    Advanced Tip: Pair experimental data with DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps) .

What experimental designs are suitable for assessing its environmental fate and degradation pathways?

Advanced Research Question
Methodological Framework (Adapted from Project INCHEMBIOL ):

  • Partitioning Studies: Measure logPP (octanol-water) to predict bioavailability. Use shake-flask methods with HPLC quantification .
  • Hydrolysis/Kinetics: Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via UV-Vis or LC-MS .
  • Biotic Transformation: Expose to microbial consortia (e.g., soil or water samples) under aerobic/anaerobic conditions. Track metabolite formation .
    Data Interpretation: Compare half-lives (t1/2t_{1/2}) across conditions and model environmental persistence using QSAR tools .

How can researchers resolve contradictions in reported bioactivity data for benzofuran-oxazole hybrids?

Advanced Research Question
Strategies:

  • Assay Validation: Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) with positive/negative controls. Check for cytotoxicity via MTT assays .
  • Purity Verification: Re-purify the compound using preparative HPLC and confirm absence of byproducts (e.g., sulfoxide derivatives from oxidation) .
  • Structural Analogues: Test derivatives with modified substituents (e.g., ethoxy vs. methoxy groups) to isolate structure-activity relationships .
    Case Study: Inconsistent antifungal activity may arise from variations in steric hindrance at the oxazole 3-position .

What computational methods predict binding interactions with biological targets?

Advanced Research Question
Workflow:

Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cytochrome P450, kinases). Prioritize binding poses with lowest ΔG .

MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

QSAR Modeling: Train models on bioactivity datasets (IC50_{50}, EC50_{50}) using descriptors like polar surface area and topological indices .
Validation: Cross-check predictions with experimental IC50_{50} values from enzyme inhibition assays .

What strategies optimize purity and yield during large-scale synthesis?

Basic Research Question
Critical Steps:

  • Reaction Monitoring: Use in-situ FTIR to track esterification progress (disappearance of -OH peaks at ~3200 cm1^{-1}) .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
  • Quality Control: Characterize intermediates via 1H^1H-NMR and HRMS. For final product, ensure ≤0.5% residual solvents via GC-MS .
    Troubleshooting: Low yields in cyclization steps may require elevated temperatures (reflux in toluene) or Lewis acid catalysts (e.g., ZnCl2_2) .

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